![molecular formula C18H21BrN2 B5667017 1-benzyl-4-(4-bromobenzyl)piperazine](/img/structure/B5667017.png)
1-benzyl-4-(4-bromobenzyl)piperazine
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Overview
Description
1-benzyl-4-(4-bromobenzyl)piperazine is an organic compound with the molecular formula C11H15BrN2 It is a derivative of piperazine, a heterocyclic amine, and features a bromobenzyl group attached to the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-benzyl-4-(4-bromobenzyl)piperazine can be synthesized through several methods. One common approach involves the reaction of piperazine with 4-bromobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help control reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-benzyl-4-(4-bromobenzyl)piperazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the bromobenzyl group can be achieved using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or acetonitrile, and bases like sodium hydroxide or potassium carbonate.
Reduction: Reducing agents like lithium aluminum hydride, solvents such as tetrahydrofuran or diethyl ether.
Major Products Formed
Substitution: Formation of various substituted piperazines depending on the nucleophile used.
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced piperazine derivatives.
Scientific Research Applications
1-benzyl-4-(4-bromobenzyl)piperazine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-benzyl-4-(4-bromobenzyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The bromobenzyl group may enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(4-bromophenyl)piperazine: Similar structure but lacks the benzyl group attached to the piperazine ring.
1-(4-methoxybenzyl)piperazine: Similar structure but has a methoxy group instead of a bromine atom.
1-(4-chlorobenzyl)piperazine: Similar structure but has a chlorine atom instead of a bromine atom.
Uniqueness
1-benzyl-4-(4-bromobenzyl)piperazine is unique due to the presence of both a benzyl and a bromobenzyl group attached to the piperazine ring. This dual substitution can influence its chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
1-benzyl-4-[(4-bromophenyl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN2/c19-18-8-6-17(7-9-18)15-21-12-10-20(11-13-21)14-16-4-2-1-3-5-16/h1-9H,10-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNJUEFWUOICZCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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